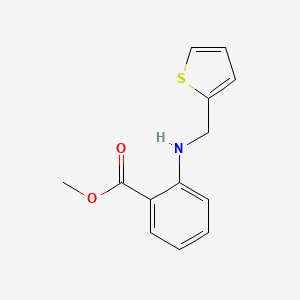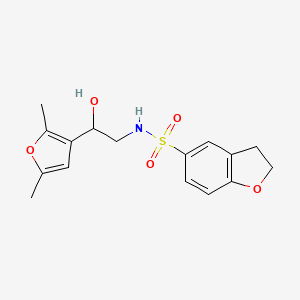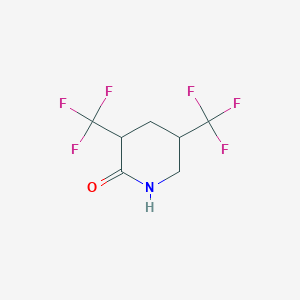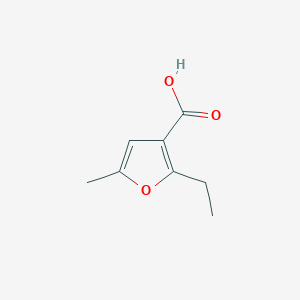
N2-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine, also known as ETC-PIT, is a synthetic compound with a wide range of potential applications in scientific research. It is a member of the class of compounds known as triazinones, which are aromatic heterocyclic compounds. ETC-PIT has been studied for its potential to be used in medicinal chemistry, drug delivery, and other biomedical applications.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
N2-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine and its derivatives play a significant role in synthetic chemistry. For instance, Masala & Taddei (1999) utilized 2,4,6-Trichloro[1,3,5]triazine, a related compound, for the synthesis of amide libraries, demonstrating its versatility in organic synthesis (Masala & Taddei, 1999). Similarly, Plas et al. (2010) studied the transformation of heterocyclic halogeno compounds with nucleophiles, which is relevant in the synthesis of various triazine derivatives (Plas et al., 2010).
Antimicrobial Research
Compounds from the triazine class have been evaluated for their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and assessed their antimicrobial activities, indicating the potential of triazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Photocatalysis and Material Science
Triazine-based compounds are also significant in materials science and photocatalysis. For example, Liu et al. (2015) investigated the use of triazine derivatives in the structure and properties of iodoplumbate hybrids, which have applications in photocatalysis and wastewater treatment (Liu et al., 2015). D'Este et al. (2014) compared different triazine-based chemistry for amine ligation to hyaluronan, revealing its potential in biomedical applications (D'Este et al., 2014).
Organocatalysis
Triazine-based porous organic polymers have been explored for their use in organocatalysis. Kundu & Bhaumik (2015) synthesized a triazine-based porous organic polymer and utilized it as a heterogeneous organocatalyst for the synthesis of 2-amino-chromenes, showcasing its application in catalysis (Kundu & Bhaumik, 2015).
Antiviral Research
Rusinov et al. (2012) conducted research on the synthesis and antiviral activity of 1,2,4-triazine derivatives, underlining the importance of triazine derivatives in the development of new antiviral agents (Rusinov et al., 2012).
Propiedades
IUPAC Name |
4-chloro-N-ethyl-6-(1-phenylindol-3-yl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-2-21-19-23-17(22-18(20)24-19)15-12-25(13-8-4-3-5-9-13)16-11-7-6-10-14(15)16/h3-12H,2H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXQIRHENUVLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)C2=CN(C3=CC=CC=C32)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Ethyl-4-chloro-6-(1-phenyl-1H-indol-3-yl)-1,3,5-triazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(E)-dimethylaminomethylideneamino]benzamide](/img/structure/B2726196.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2726197.png)

![(E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide](/img/structure/B2726201.png)
![2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726202.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone](/img/structure/B2726203.png)

![[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B2726205.png)
![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2726206.png)
![2-(3-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2726208.png)